molecular formula C17H26N2O3 B2824876 tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate CAS No. 1427970-22-6

tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate

Cat. No.: B2824876
CAS No.: 1427970-22-6
M. Wt: 306.406
InChI Key: SLGGXAYHZKPSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate is a carbamate-protected amine derivative featuring a 2-hydroxypropyl linker and a tetrahydroisoquinoline moiety. The tert-butyl carbamate (Boc) group serves as a protective group for the amine, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-10-15(20)12-19-9-8-13-6-4-5-7-14(13)11-19/h4-7,15,20H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGGXAYHZKPSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN1CCC2=CC=CC=C2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate , a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential clinical implications.

  • Common Name: this compound
  • CAS Number: 1427970-22-6
  • Molecular Formula: C17H26N2O3
  • Molecular Weight: 306.4 g/mol
PropertyValue
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound exhibits multiple mechanisms that contribute to its biological activity:

  • Inhibition of β-secretase and Acetylcholinesterase : The compound has been shown to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of Alzheimer's disease. In vitro studies indicated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 µM for acetylcholinesterase inhibition .
  • Reduction of Amyloid Beta Aggregation : It effectively reduces amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. Research indicates that at a concentration of 100 µM, it achieves approximately 85% inhibition of Aβ aggregation .
  • Protection Against Neurotoxicity : In astrocyte cell cultures treated with Aβ1-42, the compound demonstrated a protective effect by reducing cell death by about 20% compared to untreated controls . This suggests its potential role in neuroprotection.

In Vitro Studies

In vitro studies have highlighted the compound's ability to:

  • Prevent astrocyte cell death induced by Aβ1-42.
  • Decrease TNF-α production in treated cells, although not significantly enough to reach statistical relevance compared to control groups .

In Vivo Studies

In vivo experiments involving scopolamine-induced models of Alzheimer's disease showed that while the compound reduced Aβ1-42 levels and β-secretase activity, it did not achieve significant differences when compared to established treatments like galantamine . This raises questions about its bioavailability and effectiveness in vivo.

Comparative Analysis with Other Compounds

Compoundβ-secretase Inhibition (IC50)Acetylcholinesterase Inhibition (Ki)Aβ Aggregation Inhibition
This compound15.4 nM0.17 µM85% at 100 µM
GalantamineNot specifiedNot specifiedNot specified

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of compounds similar to this compound:

  • Study on Neuroprotection : A study assessed the neuroprotective effects of related compounds in models of Alzheimer's disease. Results indicated that compounds with similar mechanisms significantly reduced neuroinflammation and improved cognitive function in animal models .
  • Clinical Implications : The potential application of this compound in clinical settings is supported by its ability to modulate key pathways involved in neurodegeneration. Its dual action on β-secretase and acetylcholinesterase positions it as a candidate for combination therapies targeting multiple aspects of AD pathology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules, emphasizing synthesis, functional groups, and applications.

Compound A: tert-Butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate

  • Structure : Shares the Boc-protected amine and 2-hydroxypropyl linker but incorporates a benzamide group at the carbamate nitrogen.
  • Synthesis: Synthesized via carbodiimide-mediated coupling (EDCI/HOBt) between 3-((tert-butoxycarbonyl)amino)benzoic acid and 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol in dichloromethane (71% yield) .

Compound B: 3-amino-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide

  • Structure: A deprotected derivative of Compound A, lacking the Boc group but retaining the benzamide and dihydroisoquinoline moieties.
  • Synthesis : Obtained via trifluoroacetic acid (TFA)-mediated Boc deprotection of Compound A (94% yield) .
  • Comparison : The absence of the Boc group enhances reactivity for further functionalization (e.g., reductive amination in subsequent steps). This highlights the role of the Boc group in protecting amines during multi-step syntheses.

Compound C: tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate

  • Structure: Features a chloro-naphthoquinone substituent instead of tetrahydroisoquinoline, linked via a propylamine-Boc group.
  • Synthesis: Prepared via nucleophilic substitution between 2,3-dichloro-1,4-naphthoquinone and tert-butyl 3-aminopropylcarbamate in acetonitrile with K₂CO₃ .
  • Exhibits antimalarial, anticancer, and phosphatase inhibitory activities, suggesting divergent pharmacological profiles compared to tetrahydroisoquinoline derivatives .

Research Findings and Implications

Synthetic Flexibility : The Boc group in the target compound and its analogs enables modular synthesis, as seen in the high-yield deprotection (94%) and subsequent functionalization (e.g., THP introduction in Compound A’s derivative) .

Structural Influence on Bioactivity: Compound C’s naphthoquinone moiety correlates with antimalarial and anticancer activities, whereas tetrahydroisoquinoline derivatives (like the target compound) are often explored for CNS-targeting due to their structural resemblance to natural alkaloids .

Crystallographic Insights : Hydrogen-bonding patterns (e.g., N–H⋯O interactions in Compound C) stabilize crystal structures, suggesting that the hydroxyl group in the target compound may similarly influence solid-state properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a hydroxylated tetrahydroisoquinoline precursor. Key steps include:

  • Amine Protection : Use di-tert-butyl dicarbonate (Boc₂O) to protect the amine group under mild conditions (dichloromethane or THF, triethylamine base) .
  • Hydroxyl Group Activation : Activate the hydroxyl group via tosylation or mesylation to facilitate nucleophilic substitution with the tetrahydroisoquinoline moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
    • Critical Parameters : Control reaction temperature (0–25°C) and stoichiometric ratios to minimize side products like over-alkylation or Boc-deprotection .

Q. How is the compound characterized post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H NMR confirms the tert-butyl group (δ 1.2–1.4 ppm, singlet) and hydroxypropyl chain (δ 3.5–4.0 ppm, multiplet). ¹³C NMR verifies the carbamate carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular weight (e.g., ~276.37 g/mol for related analogs) .
  • X-ray Crystallography : Hydrogen-bonding patterns (e.g., N–H⋯O interactions) stabilize the crystal lattice, resolved using SHELX software .

Q. What are the known biological activities of this compound?

  • Neuroprotective Effects : Modulates neurotransmitter systems (e.g., dopamine, serotonin) via tetrahydroisoquinoline interactions with G-protein-coupled receptors .
  • Anti-inflammatory Activity : Inhibits COX-2 (IC₅₀ ~10 µM in murine macrophages) and reduces TNF-α production in vitro .
  • Antimicrobial Potential : Structural analogs exhibit activity against Gram-positive bacteria (MIC ~8 µg/mL) via membrane disruption .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for scaled-up production?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Boc-protection steps .
  • In-line Monitoring : Employ HPLC with UV detection (λ = 254 nm) to track reaction progress and adjust conditions dynamically .
    • Data Table : Synthesis Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents Boc cleavage
SolventDCM/THFMaximizes intermediate solubility
Equiv. of Boc₂O1.1–1.2Minimizes unreacted amine

Q. How to resolve contradictions in biological activity data across studies?

  • Root Cause Analysis :

  • Assay Variability : Differences in cell lines (e.g., SH-SY5Y vs. PC12 for neuroprotection) or endpoint measurements (e.g., MTT vs. LDH assays) .
  • Structural Analog Interference : Impurities in analogs (e.g., regioisomers) may confound results. Validate purity via LC-MS before testing .
    • Mitigation : Standardize assays using WHO guidelines and include positive controls (e.g., indomethacin for anti-inflammatory studies) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Key Modifications :

  • Tetrahydroisoquinoline Substitution : 3-Position vs. 5-position substitution alters receptor binding affinity (e.g., 3-substituted analogs show 2x higher D₂ receptor activity) .
  • Carbamate vs. Urea Linkers : Carbamates enhance metabolic stability (t₁/₂ > 6 hours in liver microsomes) compared to ureas .
    • Data Table : Structural Analogs and Activity
Analog StructureBioactivity (IC₅₀)Target
tert-Butyl N-[2-(1,2,3,4-THIQ-3-yl)ethyl]12 µMD₂ Receptor
tert-Butyl N-[2-(1,2,3,4-THIQ-5-yl)ethyl]25 µMSerotonin Transporter

Q. What challenges arise in crystallographic analysis, and how are they addressed?

  • Common Issues :

  • Disorder in tert-Butyl Groups : Resolved using SHELXL restraints (DFIX, SIMU) to refine atomic positions .
  • Hydrogen Bonding Ambiguity : IR spectroscopy complements XRD to confirm N–H⋯O interactions (stretching frequencies ~3300 cm⁻¹) .
    • Best Practices : Collect high-resolution data (d-spacing < 0.8 Å) and use twin refinement for overlapping lattices .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Thermal Stability : Decomposes above 40°C (TGA 5% weight loss at 45°C) .
  • Photodegradation : UV light (λ = 365 nm) induces carbamate cleavage; store in amber vials at –20°C .
    • Analytical Validation : Periodic NMR (¹³C for carbamate integrity) and LC-MS checks detect degradation products (e.g., free amine peaks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.